

# Evaluating new budesonide formulations for the treatment of eosinophilic esophagitis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Budesonide**

Cat. No.: **B1683875**

[Get Quote](#)

## A Comparative Guide to Novel Budesonide Formulations for Eosinophilic Esophagitis

For Researchers, Scientists, and Drug Development Professionals

Eosinophilic esophagitis (EoE), a chronic immune-mediated inflammatory condition of the esophagus, has seen a significant evolution in treatment strategies, moving from off-label use of asthma medications to targeted formulations designed for esophageal delivery. This guide provides a comprehensive comparison of new **budesonide** formulations, offering a detailed analysis of their performance based on available experimental data.

## Overview of Budesonide Formulations in EoE Treatment

**Budesonide**, a potent glucocorticoid, is a cornerstone in the management of EoE. Its therapeutic effect is primarily local, aimed at reducing eosinophilic inflammation in the esophageal mucosa.<sup>[1][2]</sup> Historically, this was achieved by swallowing aerosolized **budesonide** from a metered-dose inhaler or by creating a viscous slurry from a nebulizer solution.<sup>[3]</sup> Recognizing the need for optimized esophageal targeting, several novel formulations have been developed and evaluated. These include:

- **Budesonide Orosoluble Tablets (BOT):** These effervescent tablets are designed to dissolve in the mouth, creating a mucoadherent solution that is then swallowed, coating the

esophagus.[4][5] This formulation, marketed as Jorveza®, is the first to be approved in Europe specifically for the treatment of EoE.[1][4][5]

- **Budesonide** Oral Suspension (BOS): This is a muco-adherent liquid formulation developed to increase the residence time of **budesonide** on the esophageal mucosa.[1][6]
- **Budesonide** Viscous Suspension (BVS): Often compounded by mixing **budesonide** respules with a thickening agent like sucralose, this formulation aims to improve mucosal contact time compared to simply swallowing the nebulizer solution.[3][7]
- Mucoadhesive Formulations: Research is ongoing into formulations incorporating mucoadhesive excipients like xanthan gum and guar gum to prolong the contact time of **budesonide** with the esophageal lining.[8][9][10]

## Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from key clinical trials evaluating these novel **budesonide** formulations.

Table 1: Efficacy of **Budesonide** Formulations in Inducing Histological Remission in Adults with EoE

| Formulation                            | Study                         | Dosage               | Duration                         | Histological Remission Rate (Active) | Histological Remission Rate (Placebo) |
|----------------------------------------|-------------------------------|----------------------|----------------------------------|--------------------------------------|---------------------------------------|
| Budesonide Orodispersible Tablet (BOT) | Miehlke et al. (2016)[7]      | 1 mg BID             | 14 days                          | 100% (<16 eos/mm <sup>2</sup> )      | 0%                                    |
| Miehlke et al. (2016)[7]               | 2 mg BID                      | 14 days              | 94.7% (<16 eos/mm <sup>2</sup> ) | 0%                                   |                                       |
| Lucendo et al. (2019)[4]               | 1 mg BID                      | 6 weeks              | 57.6% (<16 eos/mm <sup>2</sup> ) | 0%                                   |                                       |
| Budesonide Oral Suspension (BOS)       | Hirano et al. (2021)[11] [12] | 2 mg BID             | 12 weeks                         | 53.1% (<6 eos/HPF)                   | 1%                                    |
| Hirano et al. (2021)[11] [12]          | 2 mg BID                      | 12 weeks             | 62% (<15 eos/HPF)                | 1%                                   |                                       |
| Budesonide Viscous Suspension (BVS)    | Miehlke et al. (2016)[7]      | 2 mg BID (0.4 mg/mL) | 14 days                          | 94.7% (<16 eos/mm <sup>2</sup> )     | 0%                                    |

eos/mm<sup>2</sup> = eosinophils per square millimeter; eos/HPF = eosinophils per high-power field; BID = twice daily.

Table 2: Impact of **Budesonide** Formulations on Endoscopic and Symptomatic Outcomes

| Formulation                            | Study                         | Key Endoscopic Outcome                                                       | Key Symptomatic Outcome                                                                                 |
|----------------------------------------|-------------------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Budesonide Orodispersible Tablet (BOT) | Miehlke et al. (2016) [7]     | Significant improvement in total endoscopic intensity score vs. placebo.     | Persistent improvement in dysphagia with 1 mg BID vs. placebo.                                          |
| Budesonide Oral Suspension (BOS)       | Hirano et al. (2021) [11][12] | Greater change in EoE endoscopic reference score (-4.0 vs -2.2 for placebo). | Significant improvement in dysphagia symptom questionnaire score (52.6% response vs 39.1% for placebo). |
| Budesonide Viscous Suspension (BVS)    | Miehlke et al. (2016) [7]     | Significant improvement in total endoscopic intensity score vs. placebo.     | Improvement in dysphagia, but not statistically significant vs. placebo at follow-up.                   |

Table 3: Safety Profile of Novel **Budesonide** Formulations

| Formulation                         | Study                                                                          | Common Adverse Events                                                                                          |
|-------------------------------------|--------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Budesonide Orosoluble Tablet (BOT)  | Miehlke et al. (2016)[7]                                                       | Local fungal infection (10.5%).<br>No serious adverse events reported.                                         |
| Lucendo et al. (2019)[4]            | Suspected candidiasis in up to 16% of patients, which resolved with treatment. |                                                                                                                |
| Budesonide Oral Suspension (BOS)    | Hirano et al. (2021)[11][12]                                                   | Similar rates of non-serious adverse events as placebo, including nasopharyngitis, sinusitis, and candidiasis. |
| Budesonide Viscous Suspension (BVS) | Miehlke et al. (2016)[7]                                                       | Local fungal infection (10.5%).<br>No serious adverse events reported.                                         |

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols for evaluating new **budesonide** formulations in EoE.

## Study Design and Patient Population

- Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[1][6][7]
- Inclusion Criteria:
  - Adults and adolescents (typically 11 years and older).[11][12]
  - Confirmed diagnosis of EoE based on clinical symptoms of esophageal dysfunction and histological evidence of  $\geq 15$  eosinophils per high-power field (eos/HPF) in esophageal biopsies.[6][13]
  - Active disease, often defined by a minimum peak eosinophil count (e.g., >50 eos/HPF).[6]

- Failure to respond to an adequate trial of high-dose proton pump inhibitor (PPI) therapy (typically 6-8 weeks) to exclude PPI-responsive esophageal eosinophilia.[6][14]
- Presence of dysphagia, often quantified using a validated instrument like the Dysphagia Symptom Questionnaire (DSQ).[1][6]
- Exclusion Criteria:
  - History of other esophageal disorders that could cause eosinophilia.
  - Previous esophageal surgery.
  - Use of systemic or topical corticosteroids within a specified washout period.
  - Known hypersensitivity to **budesonide**.

## Treatment Administration

- Dosage and Formulation: Patients are randomized to receive the active formulation (e.g., BOT 1 mg BID, BOS 2 mg BID) or a matching placebo.[7][11]
- Instructions to Patients: To maximize esophageal contact time, patients are instructed to take the medication after meals and to avoid food and drink for a period afterward (e.g., 30 minutes).[6]

## Outcome Measures

- Primary Endpoints:
  - Histological Remission: The proportion of patients achieving a peak eosinophil count below a specified threshold (e.g.,  $\leq 6$  eos/HPF or  $< 16$  eos/mm<sup>2</sup>).[6][7] This is assessed via esophagogastroduodenoscopy (EGD) with biopsies taken from the proximal and distal esophagus at baseline and end of treatment.
  - Symptom Improvement: Change from baseline in a validated patient-reported outcome measure, such as the DSQ score.[1][11]
- Secondary Endpoints:

- Endoscopic Improvement: Change in the EoE Endoscopic Reference Score (EREFS), which grades the severity of endoscopic findings like rings, furrows, exudates, and strictures.[13]
- Safety and Tolerability: Incidence and severity of adverse events, with a particular focus on esophageal candidiasis.
- Biomarker Analysis: Changes in the expression of inflammatory markers (e.g., IL-13) and markers of tissue remodeling in esophageal biopsies.[1]

## Visualizing Mechanisms and Workflows

### Mechanism of Action of Budesonide in EoE

**Budesonide** exerts its anti-inflammatory effects in EoE through multiple pathways. As a glucocorticoid, it binds to cytosolic receptors, and the resulting complex translocates to the nucleus, where it modulates gene expression. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, and a decrease in the recruitment and activation of eosinophils, mast cells, and T-cells in the esophageal mucosa.[1] This ultimately helps to restore the integrity of the epithelial barrier and reduce tissue remodeling.[1]

[Click to download full resolution via product page](#)

Caption: **Budesonide**'s mechanism in EoE involves inhibiting pro-inflammatory gene transcription.

## Experimental Workflow for Evaluating New EoE Formulations

The evaluation of a new **budesonide** formulation for EoE follows a structured clinical trial workflow, from patient screening to the final analysis of outcomes.

[Click to download full resolution via product page](#)

Caption: Clinical trial workflow for evaluating new **budesonide** formulations in EoE.

## Conclusion and Future Directions

The development of new, esophageal-targeted **budesonide** formulations represents a significant advancement in the management of EoE. Orodispersible tablets and oral suspensions have demonstrated high efficacy in inducing histological and clinical remission, coupled with a manageable safety profile.[4][7][11] These formulations offer a more standardized and convenient alternative to off-label preparations.

Future research should focus on:

- Long-term maintenance therapy to prevent disease recurrence and esophageal remodeling.
- Head-to-head trials directly comparing the efficacy of different novel formulations.
- Development of formulations with enhanced mucoadhesive properties to further optimize drug delivery.
- Personalized medicine approaches to identify patients most likely to respond to specific formulations.

This guide provides a snapshot of the current landscape of novel **budesonide** formulations for EoE. As the field continues to evolve, a commitment to rigorous, comparative clinical trials will be essential to further refine treatment strategies and improve outcomes for patients.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Treatment of eosinophilic esophagitis with swallowed topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Budesonide Oral Suspension (Eosinophilic Esophagitis): MedlinePlus Drug Information [medlineplus.gov]
- 3. mdpi.com [mdpi.com]

- 4. Orodispersible budesonide tablets for the treatment of eosinophilic esophagitis: a review of the latest evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. A randomised, double-blind trial comparing budesonide formulations and dosages for short-term treatment of eosinophilic oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Mucoadhesive Budesonide Formulation for the Treatment of Eosinophilic Esophagitis | Semantic Scholar [semanticscholar.org]
- 9. Mucoadhesive Budesonide Formulation for the Treatment of Eosinophilic Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mucoadhesive Budesonide Formulation for the Treatment of Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Budesonide Suspension Is Effective in Patients With Eosinophilic Esophagitis – Endoscopy Campus [endoscopy-campus.com]
- 12. Oral Budesonide Suspension Is Effective in Patients With Eosinophilic Esophagitis – Endoscopy Campus [endoscopy-campus.com]
- 13. gi.org [gi.org]
- 14. Treatment Guidelines | Consortium of Eosinophilic Gastrointestinal Disease Researchers [cegir.rarediseasesnetwork.org]
- To cite this document: BenchChem. [Evaluating new budesonide formulations for the treatment of eosinophilic esophagitis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683875#evaluating-new-budesonide-formulations-for-the-treatment-of-eosinophilic-esophagitis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)